7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWRQLQWXDGCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934539-42-0 | |
| Record name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Iodo 5h Pyrrolo 3,2 D Pyrimidine and Its Analogues
Retrosynthetic Analysis Approaches for the Pyrrolo[3,2-d]pyrimidine Core
Retrosynthetic analysis of the 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine core reveals several strategic disconnections. A primary approach involves the late-stage introduction of the iodine atom onto a pre-formed 5H-pyrrolo[3,2-d]pyrimidine scaffold. This strategy is often favored due to the commercial availability or straightforward synthesis of the parent heterocycle.
Alternatively, the pyrrole (B145914) ring can be constructed onto a pre-existing, suitably functionalized pyrimidine (B1678525) ring. This can be achieved through condensation reactions of aminopyrimidines with α-haloketones or related synthons. For instance, a 7-substituted pyrrolo[3,2-d]pyrimidine can be synthesized from the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an aldehyde, followed by a series of transformations including reduction, reaction with diethyl aminomalonate, and cyclization. nih.gov
Another retrosynthetic approach involves the construction of the pyrimidine ring onto a pyrrole precursor. This is a less common but viable strategy, particularly for accessing specific substitution patterns. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction sequence. nih.gov
Direct Halogenation Strategies for C7-Iodination
Direct halogenation of the 5H-pyrrolo[3,2-d]pyrimidine core is a common and efficient method for introducing an iodine atom at the C7 position. This electrophilic substitution is facilitated by the electron-rich nature of the pyrrole ring.
Utilization of N-Iodosuccinimide (NIS) in C7-Iodination
N-Iodosuccinimide (NIS) is the most widely used reagent for the C7-iodination of 5H-pyrrolo[3,2-d]pyrimidines and their derivatives. nih.govnih.gov The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or methylene (B1212753) chloride. nih.govnih.gov For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be effectively iodinated at the C7 position using NIS in THF at room temperature. nih.govnih.gov Similarly, pyrrolo[3,2-d]pyrimidine-2,4-dione can be iodinated with NIS in DMF at low temperatures to yield the 7-iodo derivative in high yield. nih.gov
The reaction conditions can be optimized for different substrates. For instance, the iodination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with NIS in anhydrous THF under a nitrogen atmosphere for 2 hours leads to the formation of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in 85% yield. nih.gov
Regioselectivity Considerations in Halogenation
The regioselectivity of halogenation on the pyrrolo[3,2-d]pyrimidine scaffold is influenced by the electronic properties of the bicyclic system and the presence of substituents. smolecule.com The pyrrole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Within the pyrrole moiety, the C7 position is often the most reactive site for electrophilic substitution due to the electron-donating effect of the adjacent nitrogen atom. smolecule.com
In the case of pyrrolo[2,3-d]pyrimidines (5-deazapurines), which are isomeric to pyrrolo[3,2-d]pyrimidines (7-deazapurines), electrophilic substitution also preferentially occurs on the pyrrole ring at the C5 position. researchgate.net The presence of activating or deactivating groups on either ring can further direct the regioselectivity of the halogenation reaction. For instance, in 2,4-dichloropyrrolo[3,2-d]pyrimidine, the C7 position is selectively halogenated over any position on the pyrimidine ring. nih.gov
Multi-step Synthesis Pathways Involving Iodinated Intermediates
In some synthetic strategies, the iodine atom is introduced at an earlier stage, and the pyrrolo[3,2-d]pyrimidine ring system is then constructed. This approach can be advantageous when direct iodination of the final heterocyclic core is challenging or leads to undesired side products.
One such pathway involves the synthesis of an iodinated pyrrole intermediate, which is then used to build the pyrimidine ring. For example, a multi-step synthesis can start from 2-aminonicotinonitriles, which undergo a series of reactions including a Sandmeyer reaction to introduce a halogen, followed by amination, Thorpe-Ziegler reaction, hydrolysis, and finally cyclization to form the pyridopyrrolopyrimidine skeleton. researchgate.net While this example leads to a related heterocyclic system, the principles can be applied to the synthesis of this compound by starting with an appropriately substituted pyrrole.
Strategic Protection and Deprotection in Pyrrolopyrimidine Synthesis
The use of protecting groups is a critical aspect of the synthesis of this compound and its analogues, particularly when performing reactions that could affect the N-H protons of the pyrrole and pyrimidine rings.
The pyrrole nitrogen (N5) is often protected to prevent unwanted side reactions during subsequent synthetic transformations. Common protecting groups for the pyrrole nitrogen include the tosyl (Ts) group and the benzyloxymethyl (BOM) group. nih.govresearchgate.net For instance, the N5-H of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can be deprotonated with sodium hydride (NaH) and then reacted with p-toluenesulfonyl chloride to afford the N5-tosylated product. nih.gov Similarly, a benzyl (B1604629) chloromethyl ether can be used to introduce a benzyloxymethyl protecting group. nih.gov
The tert-butoxycarbonyl (Boc) group has also been employed for the protection of the pyrrole nitrogen. nih.gov However, the stability of the Boc group can be an issue, especially during silica (B1680970) gel chromatography. nih.govresearchgate.net In some cases, attempts to protect the N5-H with a Boc group have been unsuccessful due to its lability. nih.gov
Advanced Coupling Reactions for Diversification at Iodinated Positions
The iodine atom at the C7 position of this compound serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for biological screening.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 7-iodo-pyrrolopyrimidine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, and vinyl groups at the C7 position. While specific examples for this compound are less common in the provided search results, the Suzuki-Miyaura coupling is a standard method for functionalizing iodo-heterocycles. nih.govatlanchimpharma.comnih.gov For the isomeric pyrrolo[2,3-d]pyrimidines, the Suzuki-Miyaura coupling of 5-iodo derivatives with boronic acids is a well-established method. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 7-iodo-pyrrolopyrimidine with a terminal alkyne. This is a powerful tool for introducing alkynyl moieties, which can be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netmdpi.com The Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with various alkynes has been reported as a key step in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine nucleophiles at the C7 position. This is a crucial reaction for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. nih.govsci-hub.box
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. While specific examples for the direct Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reaction is well-documented for the isomeric pyrrolo[2,3-d]pyrimidines and related halogenated derivatives, providing a strong basis for its applicability. nih.govnih.govacademie-sciences.fr
For instance, the Suzuki-Miyaura coupling of 5-iodo-7H-pyrrolo[2,3-d]pyrimidines with various boronic acids proceeds smoothly to yield the corresponding 5-aryl derivatives in moderate yields. nih.gov The reaction of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives with boronic acids has also been successfully demonstrated. nih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a mixture of ethanol (B145695) and water or DMF. nih.govnih.govmdpi.com The reaction conditions are generally mild, though heating may be required to drive the reaction to completion.
| Starting Material | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| 5-Iodo-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 °C, 18 h | 7-(Cyclopropylmethyl)-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 65 | nih.gov |
| 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O (4:1) | 90 °C, 10 min | 5-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 64 | mdpi.com |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 2,6-dichloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 | academie-sciences.fr |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the context of pyrrolo[3,2-d]pyrimidines, the pyrimidine ring is electron-deficient and can undergo SNAr, particularly when substituted with good leaving groups like halogens. The chlorine atoms at positions 2 and 4 of the 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine are susceptible to displacement by various nucleophiles.
Amination at the C-4 position of 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has been achieved by reacting it with N-methyl-1-(m-tolyl)methanamine in the presence of a base like N,N-diisopropylethylamine (DIPEA) under thermal conditions (120 °C for 2 hours), furnishing the aminated product in an 80% yield. mdpi.com The reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of potassium carbonate is also a well-established method for introducing amino substituents at the 2- and 4-positions. google.com
| Starting Material | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | N-methyl-1-(m-tolyl)methanamine | DIPEA | n-BuOH | 120 °C, 2 h | 5-Iodo-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80 | mdpi.com |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | (3R, 4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine | K₂CO₃ | Water | Not specified | N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | google.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 equiv) | Water | Not specified | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 86 | nih.gov |
Other Cross-Coupling and Functionalization Reactions
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are instrumental in diversifying the this compound scaffold. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example. This reaction has been employed to introduce alkynyl substituents onto the pyrrolopyrimidine core. For instance, 7-alkynyl derivatives of 7-deazapurine ribonucleosides have been prepared from the corresponding 7-iodonucleosides via a palladium-catalyzed Sonogashira cross-coupling reaction. atlanchimpharma.com
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling amines with aryl halides that are less reactive towards traditional SNAr reactions. The amination of 5-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with pyridin-3-ylmethanamine was achieved using a Pd(OAc)₂/BINAP catalytic system with cesium carbonate as the base in 1,4-dioxane (B91453) at 110 °C. mdpi.com
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Ref |
| Sonogashira | 4,6-diamino-5-iodopyrimidine | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 70 °C, 4 h | 4,6-Diamino-5-((trimethylsilyl)ethynyl)pyrimidine | nih.gov |
| Buchwald-Hartwig | 5-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 °C, 90 min | N-Methyl-N-(3-methylbenzyl)-5-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |
Chemical Reactivity and Derivatization Strategies of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidine
Role of Iodine as a Synthetic Handle in Pyrrolopyrimidines
The iodine substituent at the C7 position of the pyrrolo[3,2-d]pyrimidine core is a crucial synthetic handle, primarily due to its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of diverse substituents, which is a key strategy in the development of targeted therapeutics. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in these reactions.
The presence of a halogen at C7 has been shown to enhance the biological activity of certain pyrrolopyrimidine analogues. nih.gov For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a C7-bromine substituent imparted the greatest desired activity, highlighting the importance of halogenation at this position. nih.gov While bromine is effective, iodine often provides enhanced reactivity in cross-coupling reactions. ntnu.no This strategic placement of iodine enables the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental for creating libraries of compounds for biological screening. nih.gov
Strategic Substitutions on the Pyrrolo[3,2-d]pyrimidine Core
The development of potent and selective inhibitors, such as those targeting various kinases, often relies on the strategic functionalization of the pyrrolo[3,2-d]pyrimidine nucleus. nih.gov Modifications at the N5, C2, C4, and C7 positions are critical for modulating the pharmacological profile of these compounds.
Substitutions at the N5 Position
The N5 position of the pyrrole (B145914) ring is a key site for modification that can significantly influence the biological activity and physical properties of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov Substitution at this position is typically achieved by first treating the parent heterocycle with a base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen. The resulting anion is then reacted with an electrophile to introduce the desired substituent. nih.gov
This strategy has been employed to introduce a variety of groups, including alkyl and sulfonyl moieties. For example, reacting 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine with NaH followed by p-toluenesulfonyl chloride or benzyl (B1604629) chloromethyl ether yields the corresponding N5-substituted products. nih.gov Research has shown that N5 substitution can lead to compounds with reduced toxicity while maintaining or even enhancing antiproliferative activity. nih.govnih.gov Specifically, the introduction of an aliphatic group at N5 was found to increase activity against Multi-drug Resistance-Associated Protein 1 (MRP1). nih.gov
Table 1: Examples of N5-Substitution Reactions on the Pyrrolo[3,2-d]pyrimidine Core
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | 1. NaH, THF:DMF2. p-Toluenesulfonyl chloride | 2,4-dichloro-7-iodo-5-tosyl-pyrrolo[3,2-d]pyrimidine | 85% | nih.gov |
Modifications at C2, C4, and C7 Positions
The pyrimidine (B1678525) portion of the scaffold, specifically the C2 and C4 positions, along with the C7 position of the pyrrole ring, are pivotal for derivatization. The presence of chloro-substituents at C2 and C4 in precursors like 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine makes them susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This allows for the introduction of a wide range of functionalities, including amines and ethers, which can significantly impact enzyme recognition and binding. nih.gov
The C7-iodo group, as previously discussed, is primarily exploited through cross-coupling reactions. This enables the late-stage introduction of various aryl, heteroaryl, and alkyl groups, providing an efficient method to explore SAR. nih.gov This approach, where substituents are introduced late in the synthesis, is highly desirable for generating diverse analogue libraries. nih.gov Research into mTOR inhibitors has also highlighted that modifications at the C7 position can create unique interactions within the enzyme's active site, suggesting that this position is a primary target for future derivatization efforts. researchgate.net
Preparation of Prodrug Analogues via N-Substitution
A key strategy to improve the pharmacokinetic properties and reduce the toxicity of potent compounds is the development of prodrugs. nih.gov For the pyrrolo[3,2-d]pyrimidine class of compounds, N-substitution, particularly at the N5 position, has been identified as a viable approach for creating prodrugs. nih.gov
The underlying principle is that an N5-substituted analogue can be less active or toxic in its administered form but is rapidly metabolized in the body to release the active, unsubstituted parent compound. nih.gov This approach aims to slow the rate of metabolism that might lead to toxicity while ensuring the therapeutic agent reaches its target. nih.gov
An example of this strategy involved the synthesis of N5-alkyl substituted pyrrolo[3,2-d]pyrimidines. These compounds demonstrated comparable in vitro activity to the parent compound but with significantly decreased toxicity in vivo. Pharmacokinetic studies revealed a rapid conversion of the N5-substituted prodrug into the active, unsubstituted form, with a plasma half-life of approximately 30-33 minutes. nih.gov This demonstrates that N-substitution is a promising path for developing antiproliferative pyrrolo[3,2-d]pyrimidines with tunable activity and a better safety profile. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
| p-toluenesulfonyl chloride |
| benzyl chloromethyl ether |
| sodium hydride |
| 2,4-dichloro-7-iodo-5-tosyl-pyrrolo[3,2-d]pyrimidine |
| 5-((Benzyloxy)methyl)-2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine |
Structure Activity Relationship Sar Studies of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Impact of Halogenation, particularly C7-Iodine, on Biological Potency
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. In the context of 5H-pyrrolo[3,2-d]pyrimidines, the introduction of a halogen atom, especially iodine at the C7 position of the pyrrole (B145914) ring, has been shown to have a profound impact on biological potency.
Research has demonstrated that iodination at the C7 position significantly enhances the antiproliferative activity of these compounds. For instance, in a series of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidines, the introduction of a C7-iodine atom (Compound 2 ) increased the antiproliferative activity by a factor of 5 to 20 against various cancer cell lines when compared to its non-iodinated parent compound (Compound 1 ). nih.govresearchgate.net This enhancement in potency shifted the half-maximal inhibitory concentration (IC₅₀) values from the low micromolar to the sub-micromolar range, highlighting the critical role of the C7-halogen. nih.gov
This trend is not limited to 2,4-dichloro derivatives. A similar increase in cytotoxicity was observed when a C7-iodine was introduced to a bis-O-benzylated pyrrolo[3,2-d]pyrimidine (Compound 4 vs. Compound 3 ). nih.gov Further studies confirmed this effect, showing a decrease in the IC₅₀ value against HeLa cancer cells from 19 µM for the non-iodinated compound to 0.92 µM for the C7-iodinated analogue. nih.gov This consistent and marked increase in potency underscores the importance of the C7-iodine motif for the cytotoxic effects of this class of compounds. nih.gov
Table 1: Impact of C7-Iodination on Antiproliferative Activity (IC₅₀ in µM)
| Compound Number | Base Scaffold | C7-Substituent | MDA-MB-231 | HeLa |
|---|---|---|---|---|
| 1 | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | H | 3.5 ± 0.3 | 19 ± 3 |
| 2 | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | I | 0.28 ± 0.02 | 0.92 ± 0.04 |
| 3 | 2,4-bis(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine | H | >50 | - |
| 4 | 2,4-bis(benzyloxy)-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | I | 3.8 ± 0.3 | - |
Influence of Substituent Nature and Position on Pharmacological Profiles
The pharmacological profile of 7-iodo-5H-pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of other substituents on the heterocyclic core. Modifications at the C2, C4, and N5 positions have been shown to modulate activity, toxicity, and metabolic stability.
Substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring are critical for activity. For example, replacing the 2,4-dichloro groups of Compound 1 with O-benzyl groups (Compound 3 ) resulted in a significant loss of antiproliferative activity. nih.gov However, the subsequent addition of iodine at C7 (Compound 4 ) compensated for this loss, demonstrating a synergistic or additive effect between the substituents at different positions. nih.gov
The N5 position of the pyrrole ring has been identified as a key site for modification to fine-tune the pharmacological profile. In an effort to mitigate toxicity while preserving antiproliferative efficacy, various alkyl and substituted alkyl groups were introduced at the N5 position. nih.gov This strategy proved successful, as N5-substituted compounds demonstrated comparable in vitro activity to their N5-unsubstituted counterparts but with significantly reduced toxicity in mouse models. nih.gov For instance, the maximum tolerated dose (MTD) increased from 5-10 mg/kg for the N5-unsubstituted compounds to 40 mg/kg for the N-substituted analogues. nih.gov This suggests that the N5 position can be modified to create prodrugs that may improve the therapeutic index. nih.gov
Table 2: Influence of Substituents on Biological Properties
| Compound | C2, C4-Substituents | N5-Substituent | C7-Substituent | Antiproliferative Activity (EC₅₀, µM) | In Vivo Toxicity (MTD, mg/kg) |
|---|---|---|---|---|---|
| A | Cl | H | I | 0.014 - 14.5 | 5 - 10 |
| B | Cl | (Benzyloxy)methyl | I | 0.83 - 7.3 | 40 |
This table represents a summary of findings for classes of compounds rather than specific single agents. nih.gov
Correlation of Structural Motifs with Specific Biological Activities
Specific structural motifs within the this compound framework have been directly correlated with distinct biological mechanisms of action. A compelling example is the differential induction of cell death pathways based on the presence of the C7-iodine.
Studies on the triple-negative breast cancer cell line MDA-MB-231 revealed that the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 1 ) primarily caused cell cycle arrest at the G2/M phase with minimal evidence of apoptosis. nih.govresearchgate.net In stark contrast, its C7-iodinated derivative, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 2 ), not only induced G2/M arrest but also robustly triggered apoptosis. nih.govresearchgate.net This finding directly links the C7-iodine structural feature to the activation of the apoptotic cascade, representing a significant shift in the cellular response to the compound.
Development of Tunable Biological Activity through Structural Modification
The SAR data for this compound derivatives clearly indicate that their biological activity is highly tunable through strategic structural modifications. This "tunability" allows for the optimization of these molecules as potential therapeutic agents with desired properties.
A key example of this is the modulation of the therapeutic index via N5-substitution. By introducing specific alkyl groups at the N5 position, researchers have been able to create compounds that retain potent antiproliferative activity while exhibiting significantly lower toxicity. nih.gov These N5-substituted derivatives can function as prodrugs, undergoing rapid metabolism in vivo to release the active, N5-unsubstituted analogue. nih.gov This approach allows for tunable control over the pharmacokinetic profile and toxicity, enhancing the potential clinical utility of the scaffold. nih.gov
The mechanism of action can also be tuned. As previously discussed, the addition or removal of the C7-iodine atom can switch the primary mode of cell killing between G2/M arrest and robust apoptosis. nih.govresearchgate.net This provides a molecular switch to control the cellular fate induced by the compound. The potency itself is tunable through the interplay of substituents at the C2, C4, and C7 positions. nih.gov Collectively, these findings demonstrate that the halogenated 5H-pyrrolo[3,2-d]pyrimidine scaffold is a versatile platform for developing antiproliferative agents with tailored and tunable biological activities. nih.gov
Computational Chemistry and in Silico Approaches in Pyrrolo 3,2 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Analysis of Binding Cavities and Key Residues
Studies on related pyrrolopyrimidine derivatives have shown that the core heterocyclic structure typically forms key hydrogen bonds with the hinge region of kinase domains. For instance, in pyrrolo[2,3-d]pyrimidine derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring are often observed to interact with backbone amide groups of conserved amino acids in the hinge region. It is highly probable that 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine would adopt a similar binding mode.
While specific docking studies on this compound are not widely published, research on analogous compounds provides a template for understanding potential interactions. For example, the antiproliferative activity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine was found to be significantly enhanced by the introduction of iodine at the C7 position, suggesting a critical role for this substituent in target engagement. nih.gov Docking simulations for this class of compounds would focus on identifying key residues within the binding cavity that can accommodate the bulky iodine atom and potentially form favorable interactions.
Table 1: Key Amino Acid Residues in Kinase Hinge Regions Interacting with Pyrrolopyrimidine Scaffolds
| Kinase Target (Example) | Key Hinge Residues | Potential Interaction with Pyrrolopyrimidine Core |
| c-Src Tyrosine Kinase | Met341, Thr338 | Hydrogen bonding with N1 and N3 of the pyrimidine ring |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu718 | Hydrogen bonding with the pyrimidine nitrogen atoms |
| Spleen Tyrosine Kinase (Syk) | Ala451, Leu453 | Formation of hydrogen bonds with the hinge backbone |
This table is illustrative and based on interactions observed with related pyrrolopyrimidine compounds.
Role of Halogen Bonds in Binding Affinity
A key feature of this compound is the iodine atom at the 7-position. Iodine, being a large and polarizable halogen, can participate in what is known as halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom from an amino acid side chain or backbone.
Theoretical Simulations for Mechanistic Elucidation
Beyond static docking, more advanced theoretical simulations, such as molecular dynamics (MD), can provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of binding modes predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the binding event.
For halogenated pyrrolo[3,2-d]pyrimidines, MD simulations could be employed to:
Assess the stability of the halogen bond between the 7-iodo group and its protein partner.
Observe conformational changes in the protein upon ligand binding.
Calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.
Furthermore, quantum mechanics (QM) calculations can be used to study the electronic properties of this compound, such as its electrostatic potential and the characteristics of the σ-hole on the iodine atom, further rationalizing its ability to form strong halogen bonds.
Predictive Pharmacological Profiling (e.g., ADMET considerations)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to identify potential liabilities of a compound. Various computational models can predict these properties based on the molecule's structure.
For this compound, key ADMET parameters to consider would include:
Absorption: Predictions of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). The presence of the polar pyrrolopyrimidine core and the lipophilic iodine atom will influence these properties.
Distribution: Prediction of plasma protein binding and blood-brain barrier penetration. High plasma protein binding can affect the free concentration of the drug available to act on its target.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The pyrrole (B145914) and pyrimidine rings are potential sites for oxidation.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Early-stage prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity.
While specific ADMET data for this compound is not available in the public domain, studies on related halogenated pyrrolo[3,2-d]pyrimidines have highlighted that toxicity can be a concern, but also that it can be modulated through chemical modification. nih.gov For instance, N5-alkylation of the pyrrole nitrogen has been shown to decrease toxicity while maintaining antiproliferative activity. nih.gov
Table 2: Illustrative In Silico ADMET Predictions for a Hypothetical Pyrrolopyrimidine Derivative
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate | May cross cell membranes |
| Plasma Protein Binding | High | Potential for limited free drug concentration |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway |
| hERG Inhibition | Potential inhibitor | Potential for cardiotoxicity, requires experimental validation |
| Mutagenicity (Ames test) | Non-mutagenic | Lower concern for genotoxicity |
This table is for illustrative purposes only and does not represent actual data for this compound. The values are typical of what would be generated in an in silico ADMET assessment.
Conclusion and Future Research Directions
Summary of Key Research Findings for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
Research has consistently demonstrated the potent antiproliferative properties of this compound and its derivatives against a range of cancer cell lines. A crucial finding is the significant enhancement of cytotoxic activity upon the introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core. nih.gov This halogenation has been shown to reduce the half-maximal inhibitory concentration (IC50) to sub-micromolar levels in various cancer cell lines.
For instance, studies have highlighted the efficacy of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine against triple-negative breast cancer (TNBC) and pancreatic cancer cells. acs.org The mechanism of action for these compounds often involves the induction of cell cycle arrest at the G2/M phase. nih.govacs.org Interestingly, while some derivatives primarily induce a cytostatic effect, others have been shown to robustly trigger apoptosis, or programmed cell death, in cancer cells. nih.gov This suggests that the specific substitution pattern on the pyrrolo[3,2-d]pyrimidine scaffold can modulate the cellular response.
The antiproliferative effects of these compounds are not limited to a narrow spectrum of cancers. Research indicates their potential as broad-spectrum antiproliferative agents, with activity observed against various cancer cell lines. acs.org The core this compound structure serves as a privileged scaffold, and its biological activity can be finely tuned through chemical modifications.
Potential for Further Chemical Space Exploration and Derivatization
The this compound scaffold offers multiple sites for chemical modification, allowing for extensive exploration of its chemical space to optimize therapeutic properties. A significant area of derivatization has been the N5 position of the pyrrole (B145914) ring. Substitution at this position has been investigated as a strategy to modulate the compound's pharmacokinetic profile and reduce toxicity. acs.org For example, the introduction of alkyl or other suitable groups at the N5 position can lead to the development of prodrugs. acs.org These prodrugs can be metabolized in vivo to release the active parent compound, potentially leading to improved tolerability.
Beyond the N5 position, the pyrimidine (B1678525) ring also presents opportunities for derivatization. Modifications at the C2 and C4 positions have been explored to understand their impact on biological activity. Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, providing insights into which functional groups enhance potency and selectivity. acs.org The labile nature of certain substituents, such as chloro groups at the C2 and C4 positions, allows for their displacement to introduce a variety of other functionalities, further expanding the accessible chemical diversity.
The iodine atom at the C7 position, while crucial for potency, can also serve as a handle for further chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, could be employed to introduce aryl, heteroaryl, or alkynyl groups at this position, leading to novel analogs with potentially unique biological profiles.
Opportunities for Novel Therapeutic Agent Development
The demonstrated antiproliferative activity of this compound and its derivatives presents significant opportunities for the development of novel therapeutic agents, particularly in the field of oncology. The potent activity against aggressive cancers like triple-negative breast cancer and pancreatic cancer underscores their potential to address unmet medical needs. acs.org
The ability to create prodrugs through N5-substitution offers a promising strategy to develop safer and more effective anticancer drugs. acs.org By tuning the metabolic lability of the N5-substituent, it may be possible to control the release of the active compound, optimizing its therapeutic index. This approach could lead to the development of agents with improved pharmacokinetic properties and reduced off-target toxicity.
Furthermore, the broad-spectrum antiproliferative activity suggests that these compounds could be developed as versatile anticancer agents applicable to a range of tumor types. acs.org Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. The adaptability of the this compound scaffold for chemical modification makes it a highly attractive starting point for the design and synthesis of next-generation therapeutic agents.
Integration of Advanced Computational and Synthetic Methodologies
The development of therapeutic agents based on the this compound scaffold has been significantly advanced by the integration of computational and modern synthetic techniques. Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active sites of their biological targets. nih.gov These computational models provide valuable insights into the key interactions that govern potency and selectivity, thereby guiding the rational design of new and improved derivatives.
Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are a cornerstone of the optimization process for these compounds. acs.org By systematically modifying the scaffold and evaluating the resulting changes in activity, researchers can identify the key pharmacophoric features required for potent inhibition.
In terms of synthesis, a range of advanced methodologies have been utilized to construct and diversify the this compound core and its analogs. The iodination of the parent 5H-pyrrolo[3,2-d]pyrimidine is a key synthetic step, often achieved using reagents like N-iodosuccinimide. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven to be powerful tools for introducing a wide array of substituents onto the heterocyclic framework, enabling the rapid generation of compound libraries for biological screening. researchgate.net The combination of these sophisticated computational and synthetic approaches accelerates the discovery and development of novel therapeutic candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine be reliably identified and characterized?
- Methodological Answer : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm the pyrrolo-pyrimidine core and iodination at the 7-position. Mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺). Cross-reference the CAS registry number (614756-34-2) for validation. Discrepancies in molecular formulas reported in literature (e.g., C₃H₃ClN₄O in some sources) highlight the need for empirical validation .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves halogenation of the parent pyrrolo-pyrimidine scaffold. For example, iodination can be achieved via electrophilic substitution using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Precursor preparation may include cyclization of aminopyrimidine intermediates with formamidine acetate .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent degradation. Monitor stability via HPLC, tracking iodine loss or ring-opening byproducts. Avoid prolonged exposure to light or moisture, as the iodo group is susceptible to hydrolysis .
Advanced Research Questions
Q. How does this compound participate in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-deficient pyrrolo-pyrimidine core facilitates SNAr at the 7-iodo position. Optimize reactions using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or direct substitution with amines. Kinetic studies in DMSO at 80°C show higher yields (>75%) with electron-rich nucleophiles .
Q. What strategies enhance its utility as a kinase inhibitor intermediate?
- Methodological Answer : Introduce substituents at the 5-position (e.g., ethyl or methyl groups) to modulate steric and electronic effects. For example, 4-chloro-5-ethyl analogs inhibit EGFR and VEGFR2 by binding to the ATP pocket. Use molecular docking (AutoDock Vina) to predict binding affinities and guide structural modifications .
Q. How can structural modifications improve its pharmacokinetic properties?
- Methodological Answer : Incorporate water-solubilizing groups (e.g., morpholine or polyethylene glycol) at the 4-position. Derivatives like N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine show enhanced bioavailability (LogP reduction by 1.2 units) while retaining TLR7 agonist activity .
Q. What analytical challenges arise in quantifying degradation products?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify hydrolyzed byproducts (e.g., 5H-pyrrolo[3,2-d]pyrimidin-7-ol). Quantify iodine loss via ICP-MS, ensuring detection limits <0.1 ppm .
Contradictions and Resolutions
- Molecular Formula Discrepancy : lists C₃H₃ClN₄O, which conflicts with the iodine substitution. Cross-validation via elemental analysis or X-ray crystallography is recommended to resolve this .
- Reaction Yields : Variability in halogenation yields (e.g., 55–82%) underscores the need for optimized conditions (e.g., solvent choice, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
